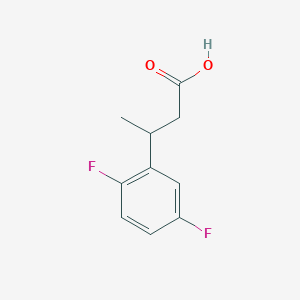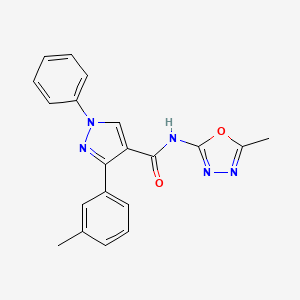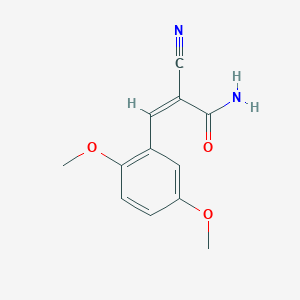
2-Cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide is an organic compound with the molecular formula C12H13NO3 This compound is characterized by the presence of a cyano group (–CN) and a dimethoxyphenyl group attached to a prop-2-enamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
2-Cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, interact with receptors, and influence cellular processes. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide
- 2-Cyano-3-(dimethylamino)prop-2-ene Thioamide
- 2-Cyano-3-(4-diphenylaminophenyl)prop-2-enoic acid
Uniqueness
2-Cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
116373-33-2 |
|---|---|
Fórmula molecular |
C12H12N2O3 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
(Z)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C12H12N2O3/c1-16-10-3-4-11(17-2)8(6-10)5-9(7-13)12(14)15/h3-6H,1-2H3,(H2,14,15)/b9-5- |
Clave InChI |
WQEIGMGVBKSQGL-UITAMQMPSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)/C=C(/C#N)\C(=O)N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


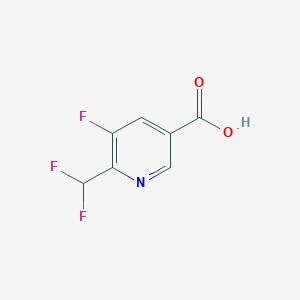
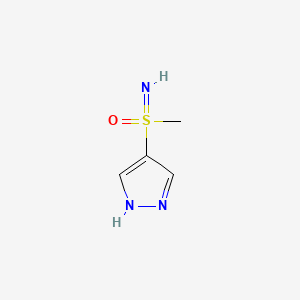
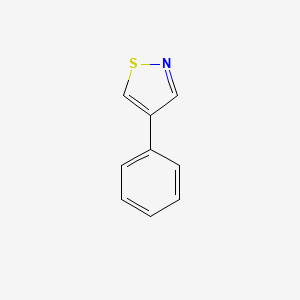
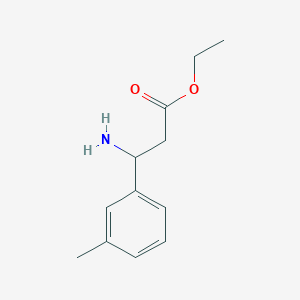
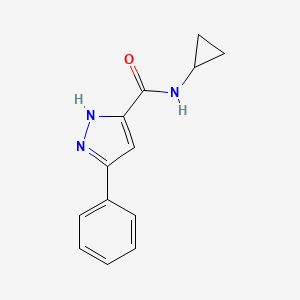
![3-{3-[(5-azidopentyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13574596.png)
![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid](/img/structure/B13574600.png)
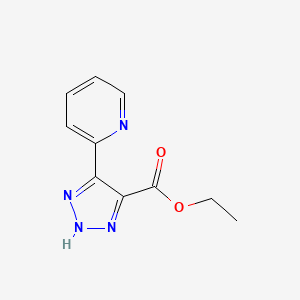
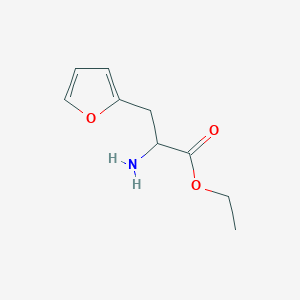
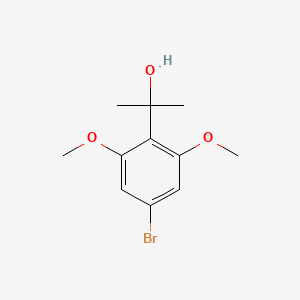
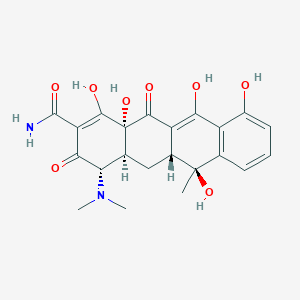
![6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13574630.png)
